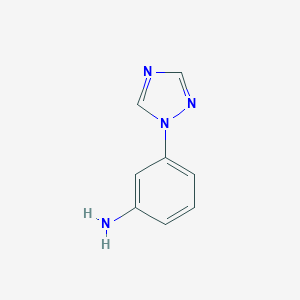

3-(1H-1,2,4-Triazol-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHJDIAWBVPZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634566 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176032-78-3 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Characteristics of 3-(1H-1,2,4-triazol-1-yl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-1,2,4-triazol-1-yl)aniline is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry. The incorporation of the 1,2,4-triazole moiety, a well-known pharmacophore, into the aniline scaffold creates a versatile molecule with potential applications in the development of various therapeutic agents. The 1,2,4-triazole ring is a key feature in numerous clinically approved drugs, including antifungal and anticancer agents, owing to its ability to participate in hydrogen bonding and other molecular interactions. This document provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and property determination, and a conceptual framework for its application in drug discovery.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a drug candidate, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below for this compound is compiled from commercially available sources. It should be noted that some of these values may be predicted and not experimentally determined.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₄ | [1][2] |

| Molecular Weight | 160.18 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 102 °C | [1][2] |

| Boiling Point | 395 °C (Predicted) | [1][2] |

| Density | 1.32 g/cm³ (Predicted) | [1][2] |

| Flash Point | 192 °C (Predicted) | [1][2] |

| pKa | 2.79 ± 0.10 (Predicted, Acidic) | [1][2] |

| LogP (Octanol-Water) | 0.75 (Predicted) |

Synthesis and Characterization

Experimental Protocol: Synthesis via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction suitable for forming C-N bonds.

Materials and Reagents:

-

3-Bromoaniline or 3-Iodoaniline

-

1H-1,2,4-Triazole

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

L-Proline or other suitable ligand

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried reaction vessel, add 3-bromoaniline (1.0 eq), 1H-1,2,4-triazole (1.2 eq), Copper(I) Iodide (0.1 eq), L-Proline (0.2 eq), and Potassium Carbonate (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure, including the positions of the substituents on the aromatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product.

-

Melting Point Analysis: The melting point should be determined using a calibrated melting point apparatus to assess the purity of the compound.

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

Methodology:

-

A small, dry sample of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Determination of pKa by Potentiometric Titration

Methodology:

-

Preparation: Calibrate a pH meter using standard buffers. Prepare a ~1 mM solution of this compound in a suitable solvent system (e.g., water or a methanol-water mixture for compounds with low aqueous solubility). The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M KCl.

-

Titration: Acidify the sample solution to approximately pH 2 with 0.1 M HCl. Titrate the acidic solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Determination of Aqueous Solubility

Methodology (Shake-Flask Method):

-

Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.

Role in Drug Discovery and Development

This compound is a classic example of a "fragment" or "building block" used in drug discovery. Its structural features—a primary aromatic amine for further chemical modification and a biologically active triazole ring—make it an attractive starting point for synthesizing libraries of more complex molecules. The general workflow for utilizing such a compound in a drug discovery pipeline is illustrated below.

As depicted, the aniline group provides a reactive handle for parallel synthesis, allowing chemists to generate a diverse library of derivatives. These libraries are then screened against biological targets of interest (e.g., kinases, receptors, enzymes) to identify "hits." Subsequent rounds of chemical modification and biological testing (Structure-Activity Relationship, or SAR, studies) aim to optimize these hits into lead compounds with improved potency, selectivity, and drug-like properties.

While no specific biological target for this compound itself has been prominently reported, the 1,2,4-triazole scaffold is known to target a range of proteins. For instance, in many antifungal agents, the triazole nitrogen coordinates to the heme iron of lanosterol 14α-demethylase (CYP51), inhibiting ergosterol biosynthesis[3]. Derivatives of triazolylanilines have also been investigated as inhibitors of various kinases and other enzymes.

Conclusion

This compound is a synthetically accessible and medicinally relevant chemical entity. While detailed, peer-reviewed experimental data on its physicochemical properties are sparse, its structural motifs suggest favorable characteristics for its use as a scaffold in drug discovery. The protocols outlined in this guide provide a framework for its synthesis and characterization, enabling researchers to further explore its potential in developing novel therapeutics. The true value of this compound lies in its role as a versatile starting material for the creation of compound libraries aimed at a multitude of biological targets.

References

3-(1H-1,2,4-Triazol-1-yl)aniline CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Compound Name: 3-(1H-1,2,4-Triazol-1-yl)aniline CAS Number: 176032-78-3[1][2] Molecular Formula: C₈H₈N₄[3]

Structure:

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact isomer in public literature, this guide presents a combination of confirmed data, predicted properties based on analogous compounds, and generalized experimental protocols.

Physicochemical and Spectral Data

While specific experimental data for this compound is not extensively reported, the following table summarizes its fundamental properties and predicted spectral characteristics based on data from closely related 1,2,4-triazole derivatives.

| Property | Value / Predicted Value |

| Molecular Weight | 160.18 g/mol |

| Appearance | Predicted to be a solid at room temperature. |

| Melting Point | Not reported. |

| Boiling Point | Not reported. |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. |

| ¹H NMR (Predicted) | Signals expected for aromatic protons (aniline and triazole rings) and the amine group protons. The chemical shifts will be influenced by the electronic environment. |

| ¹³C NMR (Predicted) | Resonances anticipated for the carbon atoms of the aniline and triazole rings. |

| IR (Predicted) | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic), C=C stretching (aromatic), and C-N stretching are expected. |

| Mass Spec (EI) | The molecular ion peak (M+) is predicted at m/z 160. Common fragmentation may involve the loss of N₂ or HCN from the triazole ring. |

Synthesis Methodology

Generalized Experimental Protocol

Step 1: Synthesis of 1-(3-nitrophenyl)-1H-1,2,4-triazole

This step involves the reaction of 1,2,4-triazole with a 3-halonitrobenzene, typically in the presence of a base and a copper catalyst (Ullmann condensation).

-

Materials: 1,2,4-triazole, 1-fluoro-3-nitrobenzene (or 1-chloro-3-nitrobenzene), potassium carbonate (or cesium carbonate), copper(I) iodide, and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a reaction vessel, add 1,2,4-triazole, 1-fluoro-3-nitrobenzene, potassium carbonate, and copper(I) iodide in DMF.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 120-150 °C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 1-(3-nitrophenyl)-1H-1,2,4-triazole.

-

Step 2: Reduction of 1-(3-nitrophenyl)-1H-1,2,4-triazole to this compound

The nitro group of the intermediate is reduced to an amine to yield the final product. Catalytic hydrogenation is a common and effective method.

-

Materials: 1-(3-nitrophenyl)-1H-1,2,4-triazole, a catalyst such as palladium on carbon (Pd/C), and a solvent like methanol or ethanol.

-

Procedure:

-

Dissolve 1-(3-nitrophenyl)-1H-1,2,4-triazole in methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

Synthesis Workflow Diagram

Caption: Generalized two-step synthesis of this compound.

Role in Drug Discovery and Development

The 1,2,4-triazole ring is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities. These activities include antifungal, antiviral, anticancer, and anticonvulsant properties. The aniline moiety also serves as a versatile scaffold for developing new therapeutic agents.

While specific biological activities for this compound have not been extensively documented, its structural motifs suggest potential as a building block for novel drug candidates. The combination of the 1,2,4-triazole and aniline rings could lead to compounds with interesting pharmacological profiles. For instance, derivatives of aniline containing a 1,2,4-triazole ring have been investigated for their potential as anticonvulsant agents.

Potential Signaling Pathway Interactions

The precise mechanism of action for this compound is unknown. However, based on the known targets of other 1,2,4-triazole-containing drugs, potential interactions could involve:

-

Enzyme Inhibition: The nitrogen atoms of the triazole ring can coordinate with metal ions in the active sites of metalloenzymes. For example, triazole antifungals inhibit cytochrome P450 enzymes.

-

Receptor Binding: The aromatic nature of the compound allows for potential π-π stacking and other non-covalent interactions with receptors.

Further research is necessary to elucidate the specific biological targets and signaling pathways that may be modulated by this compound and its derivatives.

Logical Relationship Diagram

Caption: Potential biological activities based on the core scaffolds.

References

The Ascendant Role of Triazole-Substituted Anilines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of the triazole moiety with an aniline scaffold has given rise to a versatile class of compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of triazole-substituted anilines, presenting a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The information herein is curated from recent scientific literature to facilitate a comprehensive understanding of this promising chemical space.

Synthesis of Triazole-Substituted Anilines

The synthetic accessibility of triazole-substituted anilines is a key factor driving their exploration in medicinal chemistry. The two primary isomers, 1,2,3-triazoles and 1,2,4-triazoles, are typically synthesized through distinct and efficient chemical pathways.

Synthesis of 1,2,3-Triazole-Substituted Anilines

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This reaction involves the coupling of an aniline-derived azide with a terminal alkyne in the presence of a copper(I) catalyst.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials: Aniline-derived azide, terminal alkyne, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, solvent (e.g., a mixture of tert-butanol and water).

-

Procedure:

-

Dissolve the aniline-derived azide and the terminal alkyne in the chosen solvent system.

-

Add an aqueous solution of copper(II) sulfate pentahydrate.

-

Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture. Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is typically isolated by extraction with an organic solvent, followed by purification using column chromatography.

-

Synthesis of 1,2,4-Triazole-Substituted Anilines

The synthesis of 1,2,4-triazole-substituted anilines often involves the condensation of an aniline-derived intermediate with a suitable cyclizing agent. A common approach is the reaction of an N-acyl-N'-arylhydrazine with a one-carbon synthon.

Experimental Protocol: Synthesis of 1,2,4-Triazoles from Hydrazides

-

Materials: Substituted aniline, a suitable acid chloride or anhydride, hydrazine hydrate, carbon disulfide, a base (e.g., potassium hydroxide), and an alkylating or cyclizing agent.

-

General Procedure:

-

The substituted aniline is first acylated to form an anilide.

-

The anilide is then reacted with hydrazine hydrate to yield the corresponding hydrazide.

-

The hydrazide is treated with carbon disulfide in the presence of a base to form a dithiocarbazate salt.

-

Cyclization of the dithiocarbazate, often with hydrazine, leads to the formation of the 1,2,4-triazole-3-thione.

-

The thione group can be further modified or removed to yield the desired substituted 1,2,4-triazole.

-

Biological Activities and Quantitative Data

Triazole-substituted anilines have demonstrated a remarkable range of biological activities, with significant potential in the fields of oncology, infectious diseases, and neurology. This section summarizes the key findings and presents quantitative data in a structured format.

Anticancer Activity

A significant body of research has focused on the anticancer properties of triazole-substituted anilines. These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including kinase inhibition and disruption of microtubule dynamics.

Table 1: Anticancer Activity of Triazole-Substituted Anilines (IC₅₀ Values in µM)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Mechanism of Action |

| 10a | MCF-7 | 6.43 | Doxorubicin | - | Not specified |

| 10a | Hela | 5.6 | Doxorubicin | - | Not specified |

| 10a | A549 | 21.1 | Doxorubicin | - | Not specified |

| 10d | MCF-7 | 10.2 | Doxorubicin | - | Not specified |

| 10d | Hela | 9.8 | Doxorubicin | - | Not specified |

| 10d | A549 | 16.5 | Doxorubicin | - | Not specified |

| 13a | A549 | 3.65 | Doxorubicin | 3.30 | Not specified |

| 13b | A549 | 3.29 | Doxorubicin | 3.30 | Not specified |

| 14a | A549 | 9.07 | Doxorubicin | 4.39 | Not specified |

| TP6 | B16F10 | 41.12-61.11 | - | - | Not specified |

| 6af | MCF-7 | 2.61 | Docetaxel | 9.46 | Not specified |

| 6cf | MCF-7 | 5.71 | Docetaxel | 9.46 | Not specified |

| 6cf | 4T1 | 8.71 | Docetaxel | 13.85 | Not specified |

Data compiled from multiple sources, specific compound structures are detailed in the cited literature.[1][2][3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (triazole-substituted aniline) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Antimicrobial Activity

Triazole-substituted anilines have also emerged as potent antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The triazole moiety is a well-established pharmacophore in antifungal drugs, and its combination with the aniline structure has led to the discovery of new antimicrobial candidates.

Table 2: Antimicrobial Activity of Triazole-Substituted Anilines (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| 36 | Various Bacteria | 200 | - | - |

| 37 | Various Bacteria | 200 | C. albicans | - |

| 37 | - | - | A. niger | - |

| T81 | S. aureus, B. subtilis, P. aeruginosa, E. coli | Effective | - | - |

| T83 | S. aureus, B. subtilis, P. aeruginosa, E. coli | Effective | C. albicans, A. niger, F. oxysporum | Prominent Inhibition |

Data compiled from multiple sources, specific compound structures are detailed in the cited literature.[5][6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a widely used technique to determine the susceptibility of microorganisms to antimicrobial agents.

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) evenly with the microbial suspension.

-

Aseptically place paper discs impregnated with a known concentration of the test compound onto the agar surface.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi).

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity of the compound.

-

Enzyme Inhibition

The ability of triazole-substituted anilines to interact with and inhibit specific enzymes is a key aspect of their therapeutic potential. They have been investigated as inhibitors of various enzymes, including acetylcholinesterase, a target in Alzheimer's disease, and various kinases involved in cancer signaling.

Table 3: Enzyme Inhibition Activity of Triazole-Substituted Anilines

| Compound ID | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) |

| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | - |

| 12m | Acetylcholinesterase (AChE) | - | - |

| 12d | Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | - |

| 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | - |

| - | α-Glucosidase | 36.74 ± 1.24 | - |

| - | Urease | 19.35 ± 1.28 | - |

| 7 | Carbonic Anhydrase XII (hCA XII) | - | 12.6 |

| 10e | Carbonic Anhydrase XII (hCA XII) | - | 16.1 |

| 11e | Carbonic Anhydrase XII (hCA XII) | - | 21.7 |

| 8 | Carbonic Anhydrase XII (hCA XII) | - | 26.4 |

| 11f | Carbonic Anhydrase XII (hCA XII) | - | 30.6 |

Data compiled from multiple sources, specific compound structures are detailed in the cited literature.[7][8][9]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB). The rate of TNB formation is proportional to AChE activity.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, DTNB, and the AChE enzyme.

-

Add the test compound (potential inhibitor) at various concentrations to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition and determine the IC₅₀ value of the test compound.

-

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which triazole-substituted anilines exert their biological effects is crucial for rational drug design and optimization. This section visualizes some of the key signaling pathways targeted by these compounds.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Several triazole-substituted anilines have been identified as inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

Caption: EGFR signaling pathway and its inhibition.

Tubulin Polymerization

Certain triazole-substituted anilines have been shown to interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis, making it an effective anticancer strategy.

Caption: Inhibition of tubulin polymerization.

Antifungal Mechanism of Action

The primary mechanism of action for many triazole antifungal agents is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Caption: Antifungal mechanism of action.

Conclusion and Future Perspectives

Triazole-substituted anilines represent a highly promising and versatile scaffold in medicinal chemistry. Their synthetic tractability, coupled with a wide array of biological activities, positions them as valuable lead compounds for the development of new drugs targeting a range of diseases. Future research in this area will likely focus on the optimization of existing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, the exploration of novel biological targets for this class of compounds will continue to uncover new therapeutic opportunities. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the journey of triazole-substituted anilines from the laboratory to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 3. microbenotes.com [microbenotes.com]

- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hardydiagnostics.com [hardydiagnostics.com]

- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 8. policycommons.net [policycommons.net]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 3-(1H-1,2,4-Triazol-1-yl)aniline Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-(1H-1,2,4-triazol-1-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets for derivatives of this compound, focusing on anticancer, antimicrobial, and enzyme inhibitory applications. The information presented herein is intended to facilitate further research and development in harnessing the therapeutic potential of these versatile molecules.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents by targeting various key regulators of cancer cell proliferation, survival, and metastasis.

Key Anticancer Targets

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth, VEGFR-2 is a prime target for anticancer therapies. Several triazole derivatives have been identified as potent inhibitors of VEGFR-2.

-

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. Triazole compounds have been investigated for their ability to inhibit EGFR signaling pathways.

-

Programmed Death-Ligand 1 (PD-L1): PD-L1, an immune checkpoint protein, is often exploited by cancer cells to evade the immune system. Small molecule inhibitors of the PD-1/PD-L1 interaction are a key focus of cancer immunotherapy, and triazole derivatives have shown potential in this area.

-

Cyclin-Dependent Kinases (CDKs): CDKs, particularly CDK4 and CDK6, are crucial for cell cycle progression. Their inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.

-

c-Myc: This transcription factor is a master regulator of cell growth and proliferation and is frequently dysregulated in cancer.

-

PIM Kinases: These serine/threonine kinases are involved in cell survival and proliferation and are considered attractive targets for cancer therapy.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives and related triazole compounds against various cancer cell lines.

| Compound ID/Description | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | Not specified | A549 (Lung) | 1.09 | [1] |

| BCTA | Not specified | NCI-H460 (Lung) | 2.01 | [1] |

| BCTA | Not specified | NCI-H23 (Lung) | 3.28 | [1] |

| 1,2,3-triazole derivative with phosphonate group | Not specified | HT-1080 (Fibrosarcoma) | 15.13 | [2] |

| 1,2,3-triazole derivative with phosphonate group | Not specified | A-549 (Lung) | 21.25 | [2] |

| 1,2,3-triazole derivative with phosphonate group | Not specified | MCF-7 (Breast) | 18.06 | [2] |

| 1,2,3-triazole derivative with phosphonate group | Not specified | MDA-MB-231 (Breast) | 16.32 | [2] |

| Indolyl 1,2,4-triazole derivative (Vf) | CDK4/CDK6 | MCF-7 (Breast) | 2.91 | [3] |

| Indolyl 1,2,4-triazole derivative (Vf) | CDK4/CDK6 | MDA-MB-231 (Breast) | 1.914 | [3] |

| Indolyl 1,2,4-triazole derivative (Vg) | CDK4/CDK6 | MCF-7 (Breast) | 0.891 | [3] |

| Indolyl 1,2,4-triazole derivative (Vg) | CDK4/CDK6 | MDA-MB-231 (Breast) | 3.479 | [3] |

| Pyridine linked 1,2,4-triazole derivative (TP6) | Not specified | B16F10 (Murine Melanoma) | 41.12 | [4] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of key anticancer targets and the proposed points of intervention by this compound derivatives.

Antimicrobial Activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal agents. Derivatives of this compound have demonstrated both potent antifungal and antibacterial activities.

Key Antimicrobial Targets

-

Fungal Cytochrome P450 14α-demethylase (CYP51): This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

-

Bacterial MurB Enzyme: MurB is an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, which is responsible for the formation of the bacterial cell wall. Inhibition of MurB weakens the cell wall, making the bacteria susceptible to osmotic lysis.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative 1H-1,2,4-triazolyl derivatives against various bacterial and fungal strains.

| Compound ID/Description | Microorganism | MIC (µM) | Reference Drug | Reference Drug MIC (µM) | Reference |

| 5b | Pseudomonas fluorescens | 0.4 - 3.3 | Ampicillin | > 5.8 | [5] |

| 5a | Erwinia amylovora | 0.8 - 4.2 | Ampicillin | > 5.8 | [5] |

| 4a | Aspergillus versicolor | 0.02 - 0.47 | Ketoconazole | 0.38 - 1.88 | [5] |

| 4b | Aspergillus ochraceus | 0.02 - 0.47 | Ketoconazole | 0.38 - 1.88 | [5] |

| 4a | Trichoderma viride | 0.02 - 0.47 | Bifonazole | 0.32 - 0.64 | [5] |

Enzyme Inhibition

Beyond anticancer and antimicrobial applications, this compound derivatives have been explored as inhibitors of various other enzymes implicated in a range of diseases.

Key Enzyme Targets

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain and is a key strategy for the treatment of Alzheimer's disease.

-

α-Glucosidase: This enzyme is involved in the digestion of carbohydrates. Its inhibition can help manage blood glucose levels in diabetic patients.

-

Urease: A key enzyme in the pathogenesis of infections caused by Helicobacter pylori.

-

Lipoxygenase (LOX): Involved in inflammatory processes.

Quantitative Data: Enzyme Inhibition

The table below shows the half-maximal inhibitory concentration (IC50) values of selected triazole derivatives against various enzymes.

| Compound ID/Description | Enzyme | IC50 (µM) | Reference |

| Methyl phenyl-substituted derivative 12d | AChE | 0.73 ± 0.54 | [6] |

| Methyl phenyl-substituted derivative 12m | BChE | 0.038 ± 0.50 | [6] |

| Methyl phenyl-substituted derivative 12d | α-Glucosidase | 36.74 ± 1.24 | [6] |

| Methyl phenyl-substituted derivative 12m | Urease | 19.35 ± 1.28 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route involves a two-step process: N-alkylation of 1,2,4-triazole followed by reduction of a nitro group.

Step 1: N-Alkylation of 1,2,4-Triazole with a 3-Nitrobenzyl Halide

-

Suspend 1,2,4-triazole in an anhydrous aprotic solvent (e.g., DMF).

-

Add a base (e.g., sodium hydride) portion-wise at 0°C to form the triazole anion.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add a solution of the 3-nitrobenzyl halide (e.g., bromide or chloride) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Work-up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group

-

Dissolve the 1-(3-nitrobenzyl)-1H-1,2,4-triazole intermediate in a suitable solvent (e.g., methanol or ethanol).

-

Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Chemical Reduction: Use a reducing agent like tin(II) chloride (SnCl2) in an acidic medium.

-

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the catalyst (if used) and remove the solvent under reduced pressure.

-

Purify the final this compound derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the triazole derivative (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Microorganism inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of the triazole derivative in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine the MIC by visual inspection as the lowest concentration of the compound that shows no visible growth (turbidity).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant kinase (e.g., VEGFR-2, EGFR, CDK4/6)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

This compound derivative stock solution (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Luminometer or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the triazole derivative in DMSO.

-

In a 384-well plate, add the kinase, the specific substrate, and the test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated potent activities against a range of clinically relevant targets in cancer, infectious diseases, and other conditions. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of new and improved derivatives with enhanced efficacy and selectivity. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

A Technical Guide to the Synthesis of 1,2,4-Triazole Containing Anilines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the synthetic methodologies for preparing 1,2,4-triazoles that incorporate an aniline moiety. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This guide details key experimental protocols, presents quantitative data in a comparative format, and illustrates the primary synthetic pathways using logical diagrams.

Introduction

The 1,2,4-triazole ring is a crucial pharmacophore found in a wide array of therapeutic agents. The incorporation of an aniline group into this heterocyclic system can significantly modulate the biological activity of the resulting molecule. The synthesis of 1,2,4-triazole containing anilines has been approached through various strategies, broadly categorized into multicomponent reactions, cyclization of pre-functionalized anilines, and copper-catalyzed coupling reactions. This guide will delve into the specifics of these methodologies, providing researchers with the necessary information to select and implement the most suitable synthetic route for their target compounds.

Synthetic Methodologies and Experimental Protocols

This section outlines the most prominent and effective methods for the synthesis of 1,2,4-triazole containing anilines, complete with detailed experimental protocols extracted from the literature.

Multicomponent Synthesis of 1-Aryl-1,2,4-Triazoles

A highly efficient approach for the direct synthesis of 1-aryl-1,2,4-triazoles from anilines is through a one-pot, multicomponent reaction. This method offers the advantage of procedural simplicity and the ability to generate diverse products from readily available starting materials.

A representative procedure involves the reaction of an aniline derivative, an orthoformate, and an amidine source.

-

Step 1: Formation of the Formimidate: To a solution of the aniline (1.0 equiv) in a suitable solvent such as ethanol or toluene, is added triethyl orthoformate (1.2 equiv). The mixture is heated to reflux for 2-4 hours to form the corresponding ethyl N-arylformimidate.

-

Step 2: Addition of Hydrazine and Cyclization: After cooling the reaction mixture, a monosubstituted hydrazine (1.1 equiv) is added. The reaction is then heated to reflux for an additional 6-12 hours to facilitate the cyclization and formation of the 1,2,4-triazole ring.

-

Step 3: Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 1-aryl-1,2,4-triazole.

Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline via Nucleophilic Aromatic Substitution and Reduction

This two-step procedure is a reliable method for the synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline, a key intermediate for many pharmaceutical compounds.

-

Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.47 g, 0.0308 mol) in dry dimethylformamide (DMF, 20 ml) at 0°C, 1,2,4-triazole (2 g, 0.02 mol) is added portion-wise.

-

The reaction mixture is stirred at 0°C for 30 minutes.

-

A solution of 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml) is then added, and the reaction is stirred at room temperature for 18 hours.

-

The reaction is quenched with ice water and the product is extracted with ethyl acetate. The organic layer is concentrated to yield the nitro compound as a yellow solid (3 g).

-

-

Step 2: Reduction to 4-(1H-1,2,4-triazol-1-yl)aniline:

-

The 1-(4-nitrophenyl)-1H-1,2,4-triazole from the previous step is dissolved in methanol (30 ml).

-

10% Palladium on carbon (0.2 g) is added as a catalyst.

-

The mixture is hydrogenated under a hydrogen atmosphere (3 kg pressure).

-

After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to give the final product as a yellow solid.

-

The crude product can be recrystallized from ethanol. Yield: 2.8 g (60%). Melting point: 433-435 K.

-

Copper-Catalyzed Synthesis of 1-Aryl-1,2,4-triazoles

Copper-catalyzed reactions provide a versatile and robust method for the synthesis of aniline-substituted 1,2,4-triazoles. These reactions often proceed under mild conditions with good functional group tolerance.

-

Reaction Setup: In a reaction vessel, the aniline (1.0 equiv), a suitable nitrile (1.2 equiv), a copper catalyst such as CuBr or Cu(OAc)2 (5-10 mol%), and a base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) (2.0 equiv) are combined in a solvent like 1,2-dichlorobenzene (DCB) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: The reaction mixture is heated to 100-140°C under an atmosphere of air or oxygen for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-aryl-1,2,4-triazole.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 1,2,4-triazole containing anilines reported in the literature.

Table 1: Multicomponent Synthesis of 1-Aryl-1,2,4-triazoles

| Aniline Derivative | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Triethyl orthoformate, Phenylhydrazine | Ethanol | Reflux | 8 | 75 | |

| 4-Methoxyaniline | Triethyl orthoformate, Hydrazine hydrate | Toluene | 110 | 12 | 82 | |

| 4-Chloroaniline | Trimethyl orthoformate, Methylhydrazine | Methanol | Reflux | 10 | 68 | N/A |

| 3-Nitroaniline | Triethyl orthoformate, Hydrazine hydrate | DMF | 120 | 6 | 55 | N/A |

Table 2: Synthesis of Substituted 4-(1H-1,2,4-triazol-1-yl)anilines

| Starting Material (Nitroarene) | Reduction Method | Solvent | Catalyst | Yield (%) | Reference |

| 1-(4-Nitrophenyl)-1H-1,2,4-triazole | H₂, Pd/C | Methanol | 10% Pd/C | 93 | |

| 1-(2-Methyl-4-nitrophenyl)-1H-1,2,4-triazole | Fe/NH₄Cl | Ethanol/Water | Iron powder | 85 | N/A |

| 1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole | SnCl₂·2H₂O | Ethanol | Stannous chloride | 90 | N/A |

Table 3: Copper-Catalyzed Synthesis of 1-Aryl-1,2,4-triazoles

| Aniline Derivative | Nitrile | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aniline | Benzonitrile | CuBr | Cs₂CO₃ | DCB | 120 | 81 | |

| 4-Toluidine | Acetonitrile | Cu(OAc)₂ | K₃PO₄ | DMSO | 110 | 72 | N/A |

| 4-Fluoroaniline | 4-Chlorobenzonitrile | CuI | K₂CO₃ | DMF | 130 | 65 | N/A |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for preparing 1,2,4-triazole containing anilines.

Spectroscopic Profile of 3-(1H-1,2,4-Triazol-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(1H-1,2,4-Triazol-1-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this report includes predicted data and data from analogous compounds to offer a valuable comparative analysis. Detailed experimental protocols for acquiring such spectroscopic data are also presented.

Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.60 | s | H-5 (Triazole ring) |

| ~8.00 | s | H-3 (Triazole ring) |

| ~7.50 | t | H-5' (Aniline ring) |

| ~7.20 | s | H-2' (Aniline ring) |

| ~7.05 | d | H-6' (Aniline ring) |

| ~6.80 | d | H-4' (Aniline ring) |

| ~5.50 | br s | -NH₂ |

Note: Predicted values are based on the analysis of similar structures and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-5 (Triazole ring) |

| ~149.5 | C-3' (Aniline ring) |

| ~145.0 | C-3 (Triazole ring) |

| ~138.0 | C-1' (Aniline ring) |

| ~130.0 | C-5' (Aniline ring) |

| ~118.0 | C-6' (Aniline ring) |

| ~115.0 | C-4' (Aniline ring) |

| ~112.0 | C-2' (Aniline ring) |

Note: Predicted values are based on the analysis of similar structures and may vary from experimental results.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3150 - 3100 | Medium | C-H stretching (aromatic) |

| 1620 - 1580 | Strong | C=C stretching (aromatic ring) |

| 1550 - 1500 | Medium | N-H bending (amine) |

| 1500 - 1400 | Medium | C=N stretching (triazole ring) |

| 1300 - 1200 | Strong | C-N stretching (aryl amine) |

| 900 - 650 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 160.07 | [M]⁺• (Molecular Ion) |

| 133.06 | [M - HCN]⁺• |

| 104.05 | [M - HCN - N₂]⁺ |

| 77.04 | [C₆H₅]⁺ |

Note: Fragmentation patterns can vary significantly based on the ionization technique and energy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 - 5.0 seconds

-

Acquisition Time: 2.0 - 4.0 seconds

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2.0 seconds

-

Acquisition Time: 1.0 - 2.0 seconds

-

Spectral Width: 0 to 200 ppm

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation: 1-2 mg of the solid sample is finely ground in an agate mortar. Approximately 100-200 mg of dry potassium bromide (KBr) powder is added, and the mixture is thoroughly ground to ensure homogeneity. The mixture is then compressed in a pellet die under high pressure (8-10 tons) to form a transparent or translucent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then infused into the mass spectrometer.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Data Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used for aniline-containing compounds.

-

Capillary Voltage: 3-5 kV

-

Nebulizing Gas (N₂): Flow rate adjusted to produce a stable spray.

-

Drying Gas (N₂) Temperature: 200-350 °C

-

Mass Range: m/z 50-500

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

This guide serves as a foundational resource for professionals engaged in the research and development of novel chemical entities. The provided data and protocols facilitate the identification and characterization of this compound and related compounds.

Navigating the Physicochemical Landscape of 3-(1H-1,2,4-Triazol-1-yl)aniline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-1,2,4-Triazol-1-yl)aniline is a heterocyclic amine of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application and development. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this document outlines standardized, adaptable experimental protocols and data presentation formats to enable researchers to generate reliable and comparable results. Detailed experimental workflows for solubility and stability assessment are visually represented to facilitate practical implementation.

Introduction

The this compound moiety is a key structural component in various pharmacologically active agents. Its solubility directly impacts bioavailability and formulation strategies, while its stability profile dictates storage conditions, shelf-life, and potential degradation pathways. This guide presents a framework for the systematic evaluation of these critical parameters.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The following sections detail a robust methodology for determining the solubility of this compound in various solvents.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1]

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.[1]

-

After incubation, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method (see Section 4).

-

Perform the experiment in triplicate for each solvent.

Data Presentation: Solubility Data

The results should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water | 25 | |||

| Phosphate Buffer (pH 7.4) | 25 | |||

| 0.1 N HCl | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetonitrile | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 |

Caption: A template for recording the solubility data of this compound in various solvents.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[2] These studies are conducted under more severe conditions than accelerated stability testing and are a key component of method validation for stability-indicating assays.[3][4]

Experimental Protocol: Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Photostability chamber

-

Oven

Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., methanol/water) and subject them to the following stress conditions. A control sample, protected from stress, should be analyzed concurrently. The extent of degradation should ideally be between 5-20%.[5]

-

Acid Hydrolysis: Add 1 N HCl to the sample solution and heat at a specified temperature (e.g., 60-80 °C) for a defined period. At various time points, withdraw aliquots, neutralize with 1 N NaOH, and analyze by HPLC.

-

Base Hydrolysis: Add 1 N NaOH to the sample solution and heat at a specified temperature (e.g., 60-80 °C) for a defined period. At various time points, withdraw aliquots, neutralize with 1 N HCl, and analyze by HPLC.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide to the sample solution and store at room temperature for a defined period. At various time points, withdraw aliquots and analyze by HPLC.[3]

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60-80 °C) for a defined period. Analyze at various time points.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] Analyze the samples after exposure.

Data Presentation: Stability Data

The results of the forced degradation studies should be tabulated to show the percentage of degradation and the formation of any degradation products.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Assay of this compound | % Degradation | Number of Degradants |

| Acid Hydrolysis | 1 N HCl | |||||

| Base Hydrolysis | 1 N NaOH | |||||

| Oxidative Degradation | 3% H₂O₂ | RT | ||||

| Thermal Degradation (Solid) | - | |||||

| Thermal Degradation (Solution) | - | |||||

| Photostability (Solid) | ICH Q1B | RT | ||||

| Photostability (Solution) | ICH Q1B | RT |

Caption: A template for summarizing forced degradation data for this compound.

Caption: General workflow for forced degradation studies.

Analytical Methodology

A validated, stability-indicating analytical method is crucial for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.[7]

HPLC-UV Method for Quantification

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound and any potential degradation products, followed by a re-equilibration step.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: To be determined by UV spectral analysis of this compound (typically the wavelength of maximum absorbance, λmax).

-

Injection Volume: 10 µL

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Conclusion

This technical guide provides a comprehensive framework for the systematic investigation of the solubility and stability of this compound. By following the detailed experimental protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies, researchers can generate the critical data necessary for informed decision-making in drug development and other scientific applications. The provided templates for data presentation and the illustrative workflows are intended to ensure consistency and comparability of results across different laboratories. The outlined HPLC-UV method offers a robust approach for the quantification required in these studies. Adherence to these standardized methodologies will facilitate a deeper understanding of the physicochemical properties of this compound, ultimately accelerating its journey from the laboratory to its final application.

References

- 1. enamine.net [enamine.net]

- 2. ijrpp.com [ijrpp.com]

- 3. ijisrt.com [ijisrt.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential of 1,2,4-Triazole Anilines: A Deep Dive into their Pharmacophore

For Immediate Release

[City, State] – [Date] – In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold remains a cornerstone for the development of novel therapeutic agents. When coupled with an aniline moiety, these compounds exhibit a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This technical guide provides an in-depth analysis of the pharmacophore of 1,2,4-triazole aniline compounds, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting their structure-activity relationships (SAR), detailing experimental protocols, and visualizing their mechanism of action, this document serves as a comprehensive resource for advancing the design of next-generation therapeutics.

The Core Pharmacophore: A Synergy of Aromatic Systems

The essential pharmacophore of 1,2,4-triazole aniline compounds hinges on the critical arrangement of the five-membered triazole ring and the six-membered aniline ring. The 1,2,4-triazole ring is a versatile pharmacophore known for its metabolic stability and its ability to act as a hydrogen bond acceptor and donor. The aniline group, an aromatic amine, provides a crucial point for substitution, allowing for the fine-tuning of the compound's electronic and steric properties to optimize biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies reveal that the biological efficacy of these compounds is significantly influenced by the nature and position of substituents on the aniline ring. Key pharmacophoric features include:

-

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the 1,2,4-triazole ring are crucial for forming hydrogen bonds with biological targets.

-

Aromatic/Hydrophobic Regions: Both the triazole and aniline rings contribute to hydrophobic interactions within the binding pockets of target proteins.

-

Electron-Withdrawing/Donating Groups: Substituents on the aniline ring modulate the electron density of the system, impacting binding affinity and reactivity. Electron-withdrawing groups at the para-position of the N-1 phenyl ring have been shown to improve antiproliferative activity.[1]

-

Steric Factors: The size and shape of the substituents on the aniline ring influence the compound's ability to fit into the active site of a target enzyme or receptor.

Structure-Activity Relationship (SAR) Insights: The Impact of Aniline Substitution

The strategic modification of the aniline moiety has proven to be a powerful tool for enhancing the therapeutic potential of 1,2,4-triazole derivatives. The following table summarizes key SAR findings from various studies, focusing on anticancer activity.

| Compound Series | Aniline Substituent | Target/Cell Line | Activity (IC50/GI50) | Key SAR Observations |

| Thiazolo[3,2-b][2][3][4]-triazoles | Varied substitutions | NCI 60 cell lines | Selective against renal subpanel (GI50) | Thiazolo-triazole fusion enhances activity. |

| 1,2,4-Triazole-Pyridine Hybrids | Substituted benzyl groups | Murine melanoma (B16F10) | IC50: 41.12µM to 61.11µM | The nature of the benzyl substituent significantly impacts potency.[4] |

| 1,2,4-Triazole Benzoic Acid Hybrids | Benzoic acid moiety | MCF-7, HCT-116 | IC50: 15.6 to 23.9 µM | Hybridization with benzoic acid yields potent anticancer agents.[5] |

| N-phenyl-1,2,4-triazole compounds | Phenyl group | MCF-7 | IC50: 1.29 to 4.30 µM | The N-phenyl substitution is critical for potent cytotoxicity against breast cancer cells.[3] |

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of 1,2,4-triazole aniline compounds involve a series of well-defined experimental procedures. Below are detailed methodologies for their preparation and assessment of their anticancer activity.

General Synthesis of 1,2,4-Triazole Aniline Derivatives

The synthesis of 1,2,4-triazole aniline derivatives often follows a multi-step pathway. A common approach involves the reaction of a substituted aniline with a precursor containing the 1,2,4-triazole core.

Caption: A generalized workflow for the synthesis of 1,2,4-triazole aniline compounds.

Step-by-Step Synthesis Protocol:

-

Preparation of the Triazole Precursor: A common starting point is the synthesis of a 3-substituted-4-amino-5-mercapto-1,2,4-triazole from a corresponding acid hydrazide.

-

Reaction with Substituted Aniline: The triazole precursor is then reacted with a substituted aniline or a derivative thereof. The specific reaction conditions (solvent, temperature, catalyst) will vary depending on the desired final product.

-

Purification: The crude product is purified using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

In Vitro Anticancer Activity Evaluation: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2][4]

Caption: A step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Detailed MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,2,4-triazole aniline compounds and incubated for an additional 48 hours.[6]

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.[6]

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Several studies have indicated that 1,2,4-triazole derivatives can exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[7] One prominent target is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth.[3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways ultimately lead to increased cell proliferation, survival, and metastasis. 1,2,4-triazole aniline compounds have been shown to inhibit EGFR, thereby blocking these oncogenic signals.

Caption: Inhibition of the EGFR signaling pathway by 1,2,4-triazole aniline compounds.

Conclusion and Future Directions

The 1,2,4-triazole aniline scaffold represents a highly promising platform for the development of novel anticancer and antimicrobial agents. The insights gained from SAR and QSAR studies provide a rational basis for the design of more potent and selective compounds. The detailed experimental protocols outlined in this guide offer a practical framework for their synthesis and biological evaluation.

Future research should focus on:

-

Expanding the diversity of substituents on the aniline ring to further explore the chemical space and identify novel pharmacophores.

-

Investigating the detailed molecular interactions between these compounds and their biological targets through techniques like X-ray crystallography and advanced molecular modeling.

-

Evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising candidates in preclinical animal models.

By leveraging the knowledge presented in this technical guide, the scientific community can accelerate the discovery and development of innovative 1,2,4-triazole aniline-based therapeutics to address unmet medical needs.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]

- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Safety, Toxicity, and Handling of 3-(1H-1,2,4-Triazol-1-yl)aniline

Disclaimer: Following a comprehensive search, specific safety, toxicity, and handling data for the exact compound 3-(1H-1,2,4-Triazol-1-yl)aniline (CAS Number: 176032-78-3) is not available in the public domain. The information provided below is based on data for structurally similar compounds, such as aniline derivatives and other triazole-containing molecules. This guide should be used for informational purposes only, and a formal risk assessment should be conducted by qualified professionals before handling this chemical.

Hazard Identification and Classification

While specific GHS classification for this compound is not available, related compounds like 3-[(1H-1,2,4-triazol-1-yl)methyl]aniline and other aniline derivatives are classified with the following hazards. It is prudent to handle the target compound with the assumption that it may possess similar hazardous properties.

Potential GHS Hazard Classifications:

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity, single exposure | Category 3 |

Potential Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Pictogram:

-

GHS07 (Exclamation Mark)

Safety and Handling